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(6-Chloro-5-methylpyridin-2-YL)methanamine

Catalog No.
S14627007
CAS No.
M.F
C7H9ClN2
M. Wt
156.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-Chloro-5-methylpyridin-2-YL)methanamine

Product Name

(6-Chloro-5-methylpyridin-2-YL)methanamine

IUPAC Name

(6-chloro-5-methylpyridin-2-yl)methanamine

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

InChI

InChI=1S/C7H9ClN2/c1-5-2-3-6(4-9)10-7(5)8/h2-3H,4,9H2,1H3

InChI Key

XQPKMIGYCMJKTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)CN)Cl

(6-Chloro-5-methylpyridin-2-yl)methanamine is an organic compound characterized by a pyridine ring substituted with a chlorine atom at the 6-position and a methyl group at the 5-position, along with a methanamine functional group. Its molecular formula is C7H9ClN2C_7H_9ClN_2 and it has a molecular weight of approximately 142.59 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents due to its unique structural properties.

  • Oxidation: The compound can be oxidized to form N-oxides using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: It can be reduced to form amine derivatives, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The chlorine atom at the 6-position can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents such as amines or thiols, often facilitated by bases like sodium hydroxide or potassium carbonate .

Research indicates that (6-Chloro-5-methylpyridin-2-yl)methanamine exhibits potential biological activity, particularly as a ligand in biochemical assays. Its structure suggests that it may interact with specific enzymes or receptors, modulating their activity and potentially exhibiting antimicrobial and anticancer properties. These activities make it a candidate for further exploration in drug development .

The synthesis of (6-Chloro-5-methylpyridin-2-yl)methanamine typically involves the chlorination of 5-methylpyridin-2-ylmethanamine. Key methods include:

  • Chlorination: This is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane. The reaction conditions are carefully controlled to ensure selective chlorination at the 6-position of the pyridine ring.
  • Reductive Amination: Another method involves reductive amination reactions, where a suitable aldehyde is reacted with an amine in the presence of reducing agents to yield the desired product .
  • Industrial Production: In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, followed by purification techniques such as distillation or recrystallization.

(6-Chloro-5-methylpyridin-2-yl)methanamine has several applications:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Research: Investigated for its potential use as a ligand in various biochemical assays.
  • Medicinal Chemistry: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
  • Agrochemicals: Utilized in the production of agrochemical products .

Studies on (6-Chloro-5-methylpyridin-2-yl)methanamine's interactions focus on its binding affinity to various biological targets. Its mechanism of action may involve modulation of enzyme activity or receptor interactions, which could lead to significant biological effects. Specific pathways and targets are still under investigation, highlighting its potential for therapeutic applications .

Several compounds share structural similarities with (6-Chloro-5-methylpyridin-2-yl)methanamine, including:

Compound NameStructural FeaturesSimilarity
(5-Methylpyridin-3-yl)methanamineLacks chlorine at the 6-positionLow
(6-Methoxypyridin-3-yl)methanamineContains a methoxy group instead of chlorineModerate
(4,6-Dichloropyridin-2-yl)methanamineContains two chlorine atomsModerate
(6-Chloro-4-methylpyridin-2-yl)methanamineHas a chlorine atom at the 6-position but different methyl positionModerate

Uniqueness

The unique presence of the chlorine atom at the 6-position gives (6-Chloro-5-methylpyridin-2-yl)methanamine distinct chemical properties, enhancing its reactivity towards nucleophiles and contributing to its potential biological activity. This makes it particularly valuable in specific applications compared to its analogs .

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

156.0454260 g/mol

Monoisotopic Mass

156.0454260 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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